Regioisomeric Identity Confirmed by InChI and Computed Descriptors Versus 3,7-Diol and 4,6-Diol Isomers
The InChI string (InChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H) and SMILES (C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O) unambiguously confirm hydroxyl substitution at positions 1 and 3 of the phenoxazine A-ring, distinguishing this isomer from the 3,7-diol (CAS 109055-80-3) and the 4,6-diol [1]. Computed XLogP3-AA for the 1,3-diol is 2.4, versus 3.1 for the 3,7-diol , representing a 0.7 log unit difference in predicted lipophilicity. The topological polar surface area is identical for both isomers (61.7 Ų), as are the hydrogen bond donor (3) and acceptor (4) counts [1]. Both isomers have zero rotatable bonds, indicating fully constrained ring systems [1].
| Evidence Dimension | Computed molecular descriptors: XLogP3-AA, TPSA, HBD, HBA, rotatable bonds |
|---|---|
| Target Compound Data | XLogP = 2.4; TPSA = 61.7 Ų; HBD = 3; HBA = 4; Rotatable bonds = 0; MW = 215.20 g/mol |
| Comparator Or Baseline | 10H-Phenoxazine-3,7-diol (CAS 109055-80-3): XLogP = 3.1; TPSA = 61.7 Ų; HBD = 3; HBA = 4; Rotatable bonds = 0; MW = 215.20 g/mol |
| Quantified Difference | ΔXLogP = −0.7 (1,3-diol more hydrophilic by ~0.7 log units); all other computed descriptors identical |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and Cactvs 3.4.6.11 |
Why This Matters
The lower predicted lipophilicity of the 1,3-diol relative to the 3,7-diol may confer superior aqueous solubility and altered membrane partitioning, which is critical for selecting the appropriate isomer for biological assay development or in vivo studies.
- [1] PubChem Compound Summary CID 71346121. 10H-Phenoxazine-1,3-diol. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/147411-96-9 (accessed 2026-05-06). View Source
